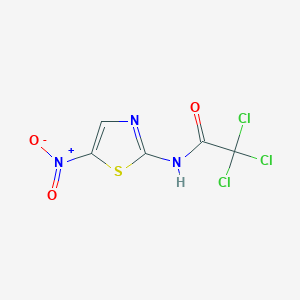
2,6-Dimethyl-naphthalen-1-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ジメチルナフタレン-1-アミンは、分子式C12H13Nを持つ有機化合物です。この化合物は、ナフタレン環系にアミン基が結合した芳香族アミン類に属します。
合成方法
合成経路と反応条件
2,6-ジメチルナフタレン-1-アミンの合成は、通常、ナフタレン誘導体のアルキル化を伴います。一般的な方法の1つは、フリーデル・クラフツアルキル化であり、ナフタレンをメチルハライドと、塩化アルミニウムなどのルイス酸触媒の存在下で反応させます。得られたジメチルナフタレンはその後、アミン化反応に付され、アミン基が導入されます。
もう1つの方法は、2,6-ジメチルナフタレンを、しばしば炭素担持パラジウムなどの触媒の存在下で、高温高圧条件下でアンモニアまたはアミンを用いて直接アミン化することです。
工業生産方法
2,6-ジメチルナフタレン-1-アミンの工業生産は、高収率と高純度を確保するために、連続フロープロセスで行われる場合があります。これらの方法は、多くの場合、高度な触媒システムと最適化された反応条件を利用して、効率的な転換率を実現します。自動反応器とリアルタイムモニタリングシステムを使用することで、品質とスケーラビリティの一貫性を維持できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-naphthalen-1-ylamine typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting dimethyl-naphthalene is then subjected to amination reactions to introduce the amine group.
Another approach involves the direct amination of 2,6-dimethylnaphthalene using ammonia or amines under high temperature and pressure conditions, often in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient conversion rates. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.
化学反応の分析
反応の種類
2,6-ジメチルナフタレン-1-アミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するナフトキノンまたはその他の酸化誘導体を生成できます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 還元反応は、アミン基をイミンまたはアミドなどの他の官能基に変換できます。水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: 求電子置換反応は、芳香族環で起こり、さまざまな置換基を導入できます。ハロゲン化、ニトロ化、スルホン化は典型的な例です。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ルイス酸触媒の存在下でのハロゲン(例:塩素、臭素)。
生成される主な生成物
酸化: ナフトキノンおよびその他の酸化誘導体。
還元: イミン、アミド、およびその他の還元された形態。
置換: ハロゲン化、ニトロ化、またはスルホン化されたナフタレン誘導体。
科学的研究の応用
2,6-ジメチルナフタレン-1-アミンは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。染料、顔料、および医薬品の製造における中間体として役立ちます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。酵素の相互作用や代謝経路の研究に使用されています。
医学: 特に、特定の生物学的経路を標的とした新しい薬剤の開発における、潜在的な治療的用途について検討されています。
工業: ポリマーや樹脂など、高性能材料の製造に使用されます。また、特殊化学薬品や添加剤の製造にも使用されます。
作用機序
2,6-ジメチルナフタレン-1-アミンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用して、その活性を調節することがあります。この化合物の芳香族構造は、π-π相互作用や水素結合に参加することを可能にし、その結合親和性と特異性に影響を与えます。
化学反応では、アミン基は求核剤として作用し、さまざまな置換反応や付加反応に参加できます。ナフタレン環上のメチル基の存在は、化合物の反応性と安定性に影響を与える可能性があります。
類似の化合物との比較
2,6-ジメチルナフタレン-1-アミンは、次のような他の類似の化合物と比較できます。
2,6-ジメチルナフタレン: アミン基がないため、特定の種類の化学反応では反応性が低くなります。
1,6-ジメチルナフタレン-2-アミン: 反応性と特性が異なる位置異性体。
2,6-ジメチルアニリン: 類似の構造ですが、ナフタレン環ではなくベンゼン環を持っているため、化学的挙動が異なります。
類似化合物との比較
2,6-Dimethyl-naphthalen-1-ylamine can be compared with other similar compounds such as:
2,6-Dimethylnaphthalene: Lacks the amine group, making it less reactive in certain types of chemical reactions.
1,6-Dimethyl-naphthalen-2-ylamine: Positional isomer with different reactivity and properties.
2,6-Dimethyl-aniline: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different chemical behavior.
特性
CAS番号 |
116530-20-2 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC名 |
2,6-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,13H2,1-2H3 |
InChIキー |
QZTOWNGXBZSHHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)
![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)


![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)
